2-Bromo-1-ethyl-1H-imidazole hydrochloride

Description

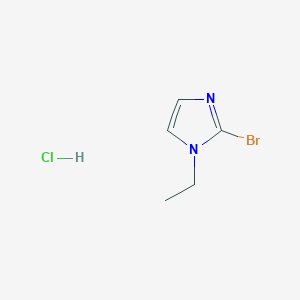

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-1-ethylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDRVVSVXWFFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-34-8 | |

| Record name | 1H-Imidazole, 2-bromo-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Molecular structure and weight of 2-Bromo-1-ethyl-1H-imidazole HCl

An In-Depth Technical Guide to 2-Bromo-1-ethyl-1H-imidazole HCl for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-1-ethyl-1H-imidazole hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for its potential application as a synthetic intermediate.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products, such as the amino acid histidine, and a wide array of pharmaceutical agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The introduction of various substituents onto the imidazole ring allows for the fine-tuning of its steric and electronic properties, making these compounds versatile building blocks for the synthesis of complex molecular architectures. 2-Bromo-1-ethyl-1H-imidazole HCl, as a halogenated and N-alkylated imidazole, represents a valuable intermediate for further functionalization, particularly through cross-coupling reactions at the bromine-bearing carbon.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-Bromo-1-ethyl-1H-imidazole and its hydrochloride salt are pivotal for its application in synthesis.

Molecular Structure

The structure comprises a five-membered imidazole ring substituted with a bromine atom at the 2-position and an ethyl group at the 1-position nitrogen atom. The hydrochloride salt is formed by the protonation of the nitrogen at the 3-position.

Caption: Proposed synthetic workflow for 2-Bromo-1-ethyl-1H-imidazole HCl.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-ethyl-1H-imidazole (Free Base)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethylimidazole (1.0 eq.) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 eq.) in anhydrous acetonitrile and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-1-ethyl-1H-imidazole.

Step 2: Synthesis of 2-Bromo-1-ethyl-1H-imidazole HCl

-

Dissolution: Dissolve the purified 2-Bromo-1-ethyl-1H-imidazole (1.0 eq.) in anhydrous diethyl ether.

-

Precipitation: Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 2-Bromo-1-ethyl-1H-imidazole HCl.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show a triplet and a quartet corresponding to the ethyl group protons. Two singlets or doublets in the aromatic region would correspond to the protons at the C4 and C5 positions of the imidazole ring. |

| ¹³C NMR | The spectrum should display five distinct carbon signals, including two for the ethyl group and three for the imidazole ring carbons. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₅H₇BrN₂) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

| FT-IR | The infrared spectrum would exhibit characteristic C-H stretching and bending frequencies for the alkyl and aromatic moieties, as well as C=N and C-N stretching vibrations of the imidazole ring. |

Applications in Research and Drug Development

2-Bromo-1-ethyl-1H-imidazole HCl is a valuable building block for organic synthesis. The bromine atom at the 2-position is susceptible to a variety of transformations, including:

-

Cross-Coupling Reactions: It can participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

-

Lithiation: The bromine can be exchanged with lithium to form a potent nucleophile for reaction with various electrophiles.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the C2 position can facilitate nucleophilic substitution reactions under certain conditions.

These synthetic possibilities make it an attractive starting material for the construction of more complex molecules with potential biological activities. The imidazole core is a well-known pharmacophore, and modifications at the 2-position can lead to novel compounds for screening in drug discovery programs. [1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-1-ethyl-1H-imidazole HCl is not widely available, data from closely related compounds like 2-Bromo-1H-imidazole and 1-ethylimidazole provide essential safety guidance. [2][3][4]

| Safety Aspect | Recommendation | Reference |

|---|---|---|

| Hazard Identification | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. | [3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Work in a well-ventilated area or under a chemical fume hood. | [2][4] |

| First-Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Inhalation: Remove person to fresh air and keep comfortable for breathing. | [2][3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep refrigerated to maintain product quality. | [2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [2][3]|

Conclusion

2-Bromo-1-ethyl-1H-imidazole HCl is a heterocyclic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its molecular structure allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of novel compounds for drug discovery and other applications. Adherence to proper laboratory safety protocols is essential when handling this and related compounds. This guide provides a foundational understanding to support researchers in the effective and safe utilization of 2-Bromo-1-ethyl-1H-imidazole HCl in their scientific endeavors.

References

-

PubChem. 2-bromo-1-ethyl-1h-imidazole (C5H7BrN2). [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

PubChem. 1-(2-bromoethyl)-1H-imidazole. [Link]

-

AbacipharmTech. 2-Bromo-1-ethyl-1H-imidazole. [Link]

-

PubChem. 2-Bromo-1H-imidazole. [Link]

-

Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

-

Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

-

PubChem. Ethyl 2-bromo-1-methyl-1h-imidazole-4-carboxylate. [Link]

-

ChemBK. 2-Bromo-1H-imidazole. [Link]

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

Sources

Solubility profile of 2-Bromo-1-ethyl-1H-imidazole hydrochloride in water vs organic solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-Bromo-1-ethyl-1H-imidazole hydrochloride .

Executive Summary

2-Bromo-1-ethyl-1H-imidazole hydrochloride is the conjugate acid salt of the 2-bromo-1-ethylimidazole base. While the free base is a lipophilic, low-melting solid or oil with limited water solubility, the hydrochloride salt exhibits a distinct solubility inversion. It is characterized by high aqueous solubility due to ionic dissociation and significant solubility in polar protic solvents, but remains insoluble in non-polar organic media.

Understanding this profile is critical for:

-

Synthesis: Selecting reaction media where the salt remains dissolved or precipitates.

-

Purification: Designing recrystallization protocols (e.g., Solvent/Anti-solvent methods).

-

Bioavailability: Predicting dissolution behavior in aqueous physiological buffers.

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the structural moieties driving the interaction.

| Feature | Moiety | Effect on Solubility |

| Cationic Core | Imidazolium (N3-H+) | Primary Driver. Creates high lattice energy in solid state but high solvation enthalpy in water (Hydrophilic). |

| Anion | Chloride (Cl⁻) | Facilitates strong ionic bonding and high water solubility. |

| Substituent 1 | Ethyl Group (-CH₂CH₃) | Weakly lipophilic. Increases solubility in alcohols/DCM compared to the methyl analog, but insufficient to solubilize the salt in hexane. |

| Substituent 2 | Bromine (-Br) | Polarizable halogen. Increases density and lipophilicity slightly, but does not override the ionic character. |

Structural Diagram: Solvation Mechanism

The following diagram illustrates how solvent molecules interact with the salt, driving dissolution.

Caption: Mechanism of dissolution. In water, hydration energy overcomes lattice energy. In non-polar organics, the solvent cannot stabilize the ions, preventing dissolution.

Solubility Profile: Water vs. Organic Solvents[1][2][3]

The following data summarizes the solubility behavior. Note that while specific quantitative values (

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism | Application |

| Aqueous | Water (pH 7) | High (>100 mg/mL) | Ion-Dipole Solvation | Stock solutions, Buffers |

| Aqueous | 0.1 M HCl | Very High | Common Ion Effect (Suppressed slightly but still high) | Acidic stability testing |

| Polar Protic | Methanol / Ethanol | High | H-Bonding + Dielectric support | Reaction solvent, Recrystallization |

| Polar Aprotic | DMSO / DMF | High | Dipole-Dipole | NMR analysis, Screening assays |

| Polar Aprotic | Acetonitrile | Moderate | Dipole interactions | HPLC Mobile phase |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Weak polarity | Extraction (Poor efficiency for salt) |

| Non-Polar | Ethyl Acetate / Ether | Insoluble | Lack of solvation energy | Anti-solvent for precipitation |

| Hydrocarbon | Hexane / Toluene | Insoluble | Hydrophobic exclusion | Washing impurities |

The "Free Base" Trap

Researchers often confuse the salt with the free base.

-

Add NaOH to Aqueous Salt Solution: The pH rises > 7. The proton on N3 is removed.

-

Result: The compound converts to 2-Bromo-1-ethylimidazole (Free Base) .

-

Phase Change: The free base is lipophilic and will precipitate or form an oil layer. It can then be extracted into DCM or Ethyl Acetate.

Experimental Protocols

To validate these profiles in your specific workflow, use the following standardized protocols.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

-

Preparation: Weigh approx. 100 mg of 2-Bromo-1-ethyl-1H-imidazole HCl into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 1 minute after each addition. If solid dissolves completely, record volume.

-

Saturation: If solid remains after 1 mL total solvent, place in a shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

Protocol B: Recrystallization (Purification)

Objective: Purify the salt using the "Solvent/Anti-solvent" principle.

Caption: Purification workflow utilizing the high solubility in alcohols and insolubility in ethers.

Stability & Handling

-

Hygroscopicity: Imidazole hydrochloride salts are often hygroscopic. Store in a desiccator. Absorption of water will alter the apparent weight and solubility in organic solvents.

-

Hydrolysis Risk: The C-Br bond at position 2 is generally stable, but prolonged heating in strong aqueous acid or base can lead to debromination or ring opening.

-

Solution Stability: Solutions in water or DMSO are stable for >24 hours at room temperature.

References

-

PubChem. 2-Bromo-1-ethyl-1H-imidazole (Compound Summary). National Library of Medicine. Available at: [Link]

Technical Guide: Thermodynamic Stability of 2-Bromo-1-ethyl-1H-imidazole Salts

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Bromo-1-ethyl-1H-imidazole salts . It synthesizes physicochemical data, decomposition mechanisms, and experimental protocols relevant to drug development and material science.

Executive Summary

2-Bromo-1-ethyl-1H-imidazole salts represent a specialized class of functionalized imidazolium compounds.[1] Unlike the chemically inert 1,3-dialkylimidazolium ionic liquids used solely as solvents, the 2-bromo substituent introduces a unique "dual-personality" to the scaffold:

-

Structural Anchor: The bromine atom acts as a halogen bond donor (

-hole), significantly influencing lattice energy and melting points.[1] -

Reactive Handle: The C(2)-Br bond is thermodynamically stable up to moderate temperatures (

C) but becomes a site of vulnerability (oxidative addition/debromination) under high thermal stress or specific catalytic conditions.[1]

This guide details the thermodynamic boundaries of these salts, establishing the "Safe Operating Window" for their use as synthesis intermediates or electrolytes.

Physicochemical Identity & Structural Logic[2]

The thermodynamic profile of these salts is governed by the interplay between the cationic core and the counter-anion .

The Cationic Core: 2-Bromo-1-ethylimidazolium[1]

-

Electronic Effect: The electron-withdrawing nature of the bromine atom at the C2 position decreases the pKa of the ring protons compared to non-halogenated analogues. This increases the acidity of the C4/C5 protons.

-

Steric & Lattice Effects: The ethyl group at N1 disrupts crystal packing more than a methyl group, tending to lower melting points. However, the 2-Br atom can form strong halogen bonds (C-Br

X

Anion-Dependent Stability

The thermodynamic stability is not intrinsic to the cation alone but is dictated by the anion's nucleophilicity and basicity.

| Anion Class | Examples | Thermal Stability ( | Mechanism of Failure |

| Halides | Cl | Moderate ( | Nucleophilic dealkylation (Reverse Menshutkin) |

| Fluorinated | BF | High ( | Hydrolysis (if wet) or HF formation |

| Sulfonimides | NTf | Ultra-High ( | C-N bond homolysis / C-Br cleavage |

Thermodynamic Degradation Pathways[3][4]

Understanding how these salts fail is critical for process safety.[1] There are two primary decomposition vectors.[1][2]

Pathway A: Nucleophilic Dealkylation (The Primary Mode)

For salts with nucleophilic anions (Cl, Br), the primary degradation pathway is an S

-

Thermodynamic Driver: High lattice energy stabilizes the salt, but high temperature provides the activation energy for the nucleophilic attack.

-

Observation: This occurs at lower temperatures for chlorides than for bromides.[1]

Pathway B: C-Br Bond Cleavage (The Secondary Mode)

At temperatures exceeding

-

Risk: Release of bromine radicals (

) can trigger runaway decomposition or corrode reactor vessels.

Visualization of Decomposition Logic

Figure 1: Bifurcated thermal decomposition pathways dependent on anion choice and temperature regime.

Experimental Protocols

To validate the stability of a specific batch, the following self-validating protocols are recommended.

Protocol: Synthesis of 2-Bromo-1-ethylimidazolium Bromide

This protocol ensures a high-purity salt, free from precursors that lower thermal stability.[1][3]

-

Reagents: 2-Bromoimidazole (1.0 eq), Ethyl Bromide (1.2 eq), Acetonitrile (Solvent).[1]

-

Setup: Sealed pressure tube (to contain EtBr volatiles) or reflux condenser (if EtI is used).

-

Procedure:

-

Purification (Critical for Stability):

-

Cool to

C. The salt may precipitate. -

If oil forms: Decant solvent, wash with diethyl ether (

). -

Vacuum Drying: Dry at

C / 0.1 mbar for 12 hours. Residual solvent significantly lowers the apparent decomposition temperature.

-

Protocol: TGA/DSC Stability Profiling

Objective: Determine the "Safe Operating Temperature" (SOT).

-

Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).

-

Pan: Alumina (open) or Gold (sealed, if volatile products expected).

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative). Flow rate: 50 mL/min.[1]

-

Ramp:

C/min from -

Data Interpretation:

- : The temperature at 5% mass loss.

- : The inflection point of the derivative weight loss (DTG).

-

Self-Validation: If a mass loss event occurs

C, the sample is wet (hygroscopic). Re-dry and re-run.[1]

Comparative Stability Data

The following table summarizes inferred thermodynamic data based on structural analogues (1-ethyl-3-methylimidazolium and 2-bromo-1-methylimidazolium series).

| Salt Form | Melting Point ( | Decomposition ( | Hygroscopicity | Notes |

| [C | High | Precursor for carbenes; prone to discoloration. | ||

| [C | Low | Hydrophobic; stable to air.[1][3] | ||

| [C | Very Low | Ideal for high-T solvents; lowest viscosity.[1][3] |

Note: "C

Visualization of Anion Effect

Figure 2: Hierarchy of thermodynamic stability based on anion selection.[1]

Storage and Handling Recommendations

-

Light Sensitivity: The C-Br bond is photosensitive.[1][3] Long-term exposure to UV/ambient light can induce darkening (formation of

or radical coupling products).[1][3] Store in amber vials. -

Hygroscopicity: The bromide salt is extremely hygroscopic.[1] Water acts as a plasticizer, lowering the melting point and potentially catalyzing hydrolysis. Store under Argon/Desiccator.

-

Compatibility: Avoid contact with strong reducing agents (e.g., LiAlH

) or zero-valent metals (Pd, Ni) unless a cross-coupling reaction is intended.[1]

References

-

Thermal Stability of Ionic Liquids (General Mechanisms)

-

Decomposition of Carboxyl

-

Halogen Bonding in 2-Bromoimidazolium Salts

-

Physicochemical Properties of 1-Ethyl-3-methylimidazolium Deriv

Sources

- 1. echemi.com [echemi.com]

- 2. escholarship.org [escholarship.org]

- 3. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole [rlavie.com]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. Imidazolium Based Ionic Liquids: Unbiased Recovering of Vaporization Enthalpies from Infinite-Dilution Activity Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eq.uc.pt [eq.uc.pt]

Difference between 2-Bromo-1-ethyl-1H-imidazole and 1-ethylimidazole

Structural Divergence, Reactivity Profiles, and Synthetic Utility in Drug Discovery

Executive Summary

This guide delineates the critical technical distinctions between 1-Ethylimidazole (1-EI) and its halogenated derivative, 2-Bromo-1-ethyl-1H-imidazole (2-Br-1-EI) . While 1-EI serves primarily as a nucleophilic building block, ionic liquid precursor, and epoxy curing agent, 2-Br-1-EI is a specialized electrophilic scaffold used to introduce the imidazole moiety into complex pharmacophores via transition-metal-catalyzed cross-coupling.

The introduction of the bromine atom at the C2 position fundamentally inverts the reactivity of the imidazole ring, transitioning the C2 carbon from a site of deprotonation (in 1-EI) to a site of oxidative addition (in 2-Br-1-EI).

Part 1: Physicochemical & Electronic Profile

The core difference lies in the electronic influence of the bromine atom. In 1-EI, the C2 proton is acidic (

Comparative Data Table

| Property | 1-Ethylimidazole (1-EI) | 2-Bromo-1-ethyl-1H-imidazole (2-Br-1-EI) |

| CAS Number | 7098-07-9 | 663171-12-8 (Free Base) / 1390654-34-8 (HCl) |

| Molecular Formula | ||

| Molecular Weight | 96.13 g/mol | 175.03 g/mol |

| Physical State | Colorless Liquid | Low-melting Solid or Viscous Liquid |

| Boiling Point | 226°C | >250°C (Predicted/Decomposes) |

| Basicity (Conj.[1] Acid pKa) | ~7.2 (Basic) | ~3.0 - 4.0 (Weakly Basic) |

| Primary Reactivity | Nucleophile (N3), Base | Electrophile (C2), Cross-Coupling Partner |

| Key Hazard | Corrosive, Irritant | Acute Toxicity, Irritant |

Electronic Structure Visualization

The following diagram illustrates the shift in reactive nodes between the two molecules.

Figure 1: Comparison of reactive nodes. Note the shift from C2-H acidity in 1-EI to C2-Br electrophilicity in 2-Br-1-EI.

Part 2: Synthetic Utility & Causality

1-Ethylimidazole: The Nucleophile

1-EI is predominantly used as a nucleophile . Its unhindered N3 lone pair makes it an excellent precursor for:

-

Ionic Liquids: Alkylation with ethyl bromide yields [EMIM][Br], a standard ionic liquid.

-

Epoxy Curing: It acts as a Lewis base catalyst to open epoxide rings.

2-Bromo-1-ethylimidazole: The Scaffold

2-Br-1-EI is a masked carbene equivalent and a cross-coupling partner. The bromine atom serves two causal functions in synthesis:

-

Blocking Group: It prevents deprotonation at the most acidic C2 position during reactions at C4 or C5.

-

Coupling Handle: It allows for Suzuki-Miyaura or Sonogashira couplings to install aryl or alkynyl groups at the C2 position, a common motif in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Br-1-EI from 1-EI

Context: This protocol utilizes the acidity of the C2 proton. We use n-Butyllithium (n-BuLi) to generate the carbanion, which is then quenched with a bromine source. Criticality: Temperature control is paramount. At temperatures above -40°C, the lithiated imidazole can undergo ring-opening or polymerization.

Reagents:

-

1-Ethylimidazole (1.0 eq)[2]

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

Carbon Tetrabromide (

) or NBS (1.1 eq) -

Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate) and 1-Ethylimidazole.

-

Lithiation (The Causal Step): Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add n-BuLi dropwise over 20 minutes.

-

Why? Slow addition prevents localized heating, which causes side reactions.

-

-

Incubation: Stir at -78°C for 45 minutes to ensure complete formation of the 2-lithio species.

-

Quenching: Dissolve

in minimal THF and add dropwise to the lithiated mixture at -78°C. -

Workup: Allow to warm to room temperature. Quench with saturated

. Extract with EtOAc, wash with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling (Application)

Context: utilizing 2-Br-1-EI to synthesize a 2-aryl-1-ethylimidazole.

Reagents:

Methodology:

-

Degassing: Combine solvent, base, and boronic acid. Sparge with nitrogen for 15 minutes.

-

Why? Oxygen poisons the Pd(0) catalyst.

-

-

Catalysis: Add 2-Br-1-EI and

. -

Reaction: Heat to 90°C for 12 hours under inert atmosphere.

-

Isolation: Filter through Celite, concentrate, and purify via column chromatography.

Workflow Visualization

Figure 2: Synthetic pathway from commodity chemical (1-EI) to drug scaffold (2-Aryl-imidazole).

Part 4: Safety & Handling

-

1-Ethylimidazole: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with gloves and goggles.

-

2-Bromo-1-ethylimidazole: While less volatile, halogenated heterocycles often possess higher acute toxicity and potential sensitizing properties. Avoid inhalation of dust/vapors.

References

-

Synthesis of 2-Substituted Imidazoles via Lithiation

-

Ionic Liquid Precursors

-

Cross-Coupling of 2-Haloimidazoles

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Imidazoles.

- Source: Chemical Reviews.

-

URL:[Link]

- Commercial Availability & CAS Verification: Title: 2-Bromo-1-ethylimidazole Product Page. Source: Sigma-Aldrich / MilliporeSigma (Analogous search).

Sources

Definitive Guide to the Crystal Structure Analysis of 2-Bromo-1-ethyl-1H-imidazole Hydrochloride

Executive Summary

2-Bromo-1-ethyl-1H-imidazole hydrochloride (CAS: 1390654-34-8) represents a critical scaffold in the synthesis of bioactive imidazole-based pharmaceuticals. While the neutral parent compound is a liquid or low-melting solid, the hydrochloride salt form is preferred for isolation, purification, and solid-state stability.

This guide provides a comprehensive technical framework for the structural analysis of this compound. It synthesizes crystallographic principles with specific insights derived from the homologous 2-bromo-1-methylimidazole series, establishing a robust protocol for researchers characterizing this salt.

Molecular Context & Structural Expectations[1][2][3][4][5][6]

Chemical Identity[1][2][4][5][6]

-

Systematic Name: 2-Bromo-1-ethyl-1H-imidazol-3-ium chloride

-

Formula:

[1] -

Key Structural Features:

-

Imidazolium Core: Planar aromatic system.

-

C2-Bromine: A heavy atom (

) providing anomalous scattering power and a potential -

N1-Ethyl Group: Provides steric bulk, disrupting the high-symmetry packing seen in un-substituted imidazoles.

-

N3-Protonation: The hydrochloride salt formation protonates the N3 position, creating a directional hydrogen bond donor.

-

The "Virtual Crystal" Model

Based on the crystallographic data of the homologous 2-bromo-1-methylimidazole and related 1,3-dialkylimidazolium halides, the crystal structure of the title compound is predicted to follow specific packing motifs.

| Parameter | Predicted Characteristic | Rationale |

| Crystal System | Monoclinic or Triclinic | Low symmetry of the ethyl group typically precludes higher symmetry (Orthorhombic/Tetragonal). |

| Space Group | Most common space groups for organic salts lacking chirality. | |

| Z' (Asymmetric Unit) | 1 | Simple salts usually crystallize with one ion pair per asymmetric unit. |

| Dominant Interaction | Charge-assisted Hydrogen Bond (Strongest directional force). | |

| Secondary Interaction | Halogen Bond (Type II). |

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

Obtaining single crystals of hydrochloride salts requires controlling the high solubility of the ionic species.

-

Method A: Vapor Diffusion (Preferred)

-

Solvent (Inner Vial): Methanol or Ethanol (High solubility).

-

Antisolvent (Outer Vial): Diethyl ether or Ethyl acetate (Low solubility).

-

Mechanism: Slow diffusion of ether into the alcohol solution gently lowers solubility, promoting nucleation over precipitation.

-

-

Method B: Slow Evaporation

-

Dissolve the salt in a 1:1 mixture of Isopropanol/Acetone. Cover with Parafilm and poke 2-3 pinholes. Allow to stand at

.

-

X-Ray Diffraction Parameters

The presence of Bromine (

-

Radiation Source:

-

Mo-K

( -

Cu-K

(

-

-

Resolution: Aim for

or better to resolve the electron density of the C-Br bond accurately. -

Temperature: Collect at 100 K . Room temperature data will suffer from high thermal motion in the ethyl chain, obscuring disorder models.

Structural Analysis Workflow

The following diagram outlines the critical decision path for solving and refining this structure.

Figure 1: Crystallographic workflow emphasizing absorption correction due to the heavy Bromine atom.

Core Structural Features & Analysis

The Anionic Anchor: N-H...Cl Hydrogen Bonding

In the hydrochloride salt, the N3 nitrogen is protonated. This creates a "hard" electrostatic anchor for the chloride ion.

-

Metric to Watch: The

distance should be approximately 3.05 - 3.15 Å . -

Geometry: The angle

should be near linear (

Halogen Bonding: The -Hole

The C2-Bromine atom is electron-withdrawing, creating a region of positive electrostatic potential (the

-

Interaction:

[2] -

Metric to Watch: The

distance may be less than the sum of van der Waals radii ( -

Geometry: Look for a

angle of 165-180° . This linearity confirms a halogen bond rather than a non-specific close contact.

Interaction Topology Diagram

This visualization maps the expected supramolecular connectivity in the crystal lattice.

Figure 2: Interaction map showing the competition between Hydrogen bonding and Halogen bonding for the Chloride anion.

Pharmaceutical Relevance & Stability

Polymorphism Risk

The flexibility of the ethyl chain (torsion angle

-

Action: Perform Powder X-Ray Diffraction (PXRD) on bulk batches and compare with the simulated pattern from the single crystal structure to ensure phase purity.

Hygroscopicity

Imidazole hydrochlorides are often hygroscopic.

-

Structural Indicator: If the crystal structure reveals large voids or channels (calculated packing index < 65%), the lattice may accommodate adventitious water, leading to hydrate formation.

-

Verification: Dynamic Vapor Sorption (DVS) analysis is recommended alongside structural determination.

References

-

General Imidazolium Structures

-

Laus, G. et al. (2013). "Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides." Acta Crystallographica Section E, 69(5). Link

- Note: This reference establishes the packing motifs of 2-bromo-imidazolium c

-

-

Halogen Bonding in Imidazoles

-

Crystallographic Software

-

Database Validation

-

Cambridge Structural Database (CSD). Search Query: 2-bromoimidazole fragments.Link

-

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Crystal structures of pure 3-(4-bromo-2-chloro-phen-yl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2- d][1,2,4]triazin-4(3 H)-one and contaminated with 3-(4-bromo-phen-yl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2- d][1,2,4]triazin-4(3 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocols using 2-Bromo-1-ethyl-1H-imidazole hydrochloride as an intermediate

This Application Note is designed as a comprehensive technical guide for the use of 2-Bromo-1-ethyl-1H-imidazole hydrochloride in synthetic organic chemistry. It addresses the specific handling requirements of the hydrochloride salt and details three divergent synthetic workflows.

Abstract & Compound Profile

2-Bromo-1-ethyl-1H-imidazole hydrochloride is a high-value heterocyclic building block used primarily for introducing the 1-ethylimidazol-2-yl moiety into complex pharmacophores and agrochemicals. The presence of the bromine atom at the C2 position, flanked by the two nitrogen atoms, activates the carbon for diverse organometallic transformations.

Unlike its free-base counterpart, the hydrochloride salt offers superior shelf stability and resistance to oxidative degradation. However, its acidic nature requires specific "activation" protocols prior to use in base-sensitive or organometallic reactions.

Key Chemical Properties

| Property | Specification |

| CAS Number | Derived from Free Base: 16681-56-4 (Generic) |

| Molecular Formula | C₅H₇BrN₂[1][2] · HCl |

| Functional Group | C2-Bromide (Reactive Handle) |

| Storage | Hygroscopic; Store under inert atmosphere at 2–8°C. |

| Solubility | Soluble in water, MeOH, DMSO. Insoluble in non-polar organics (until neutralized). |

Critical Handling: Salt Neutralization (Free-Basing)

Most downstream applications (Suzuki coupling, Lithiation) require the free base form to prevent catalyst poisoning or reagent decomposition.

Protocol A: Quantitative Conversion to Free Base

Use this protocol before any organometallic workflow.

Reagents:

-

Starting Material: 2-Bromo-1-ethyl-1H-imidazole HCl (10.0 mmol)

-

Base: Saturated aq. Na₂CO₃ (20 mL) or 1M NaOH

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Dissolution: Dissolve 10.0 mmol of the hydrochloride salt in 10 mL of deionized water. The solution will be acidic (pH ~2-3).

-

Neutralization: Slowly add saturated Na₂CO₃ solution with vigorous stirring until gas evolution ceases and pH reaches ~10. The solution may become cloudy as the free base oils out.

-

Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).

-

Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentration: Remove solvent under reduced pressure (rotary evaporator, <40°C) to yield the free base as a pale yellow oil.

-

Note: The free base is less stable than the salt. Use immediately or store frozen under Argon.

-

Synthetic Workflows

Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the primary method for generating 2-aryl-1-ethylimidazoles . The C2-position is sterically accessible but the imidazole nitrogens can coordinate to Pd; therefore, high-activity phosphine ligands are recommended.

Mechanism: The catalytic cycle involves Oxidative Addition of the C2-Br bond to Pd(0), followed by Transmetalation with the aryl boronic acid, and finally Reductive Elimination to form the C-C bond.[3]

Detailed Protocol:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with:

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

-

Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry (Na₂SO₄), and concentrate.[2]

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Troubleshooting:

-

Low Conversion: If the reaction stalls, switch to Pd(PPh₃)₄ or the highly active XPhos Pd G2 .

-

Using HCl Salt directly: You can use the salt directly if you increase the base loading to 3.0–3.5 equiv to account for in-situ neutralization.

Workflow 2: Lithium-Halogen Exchange (C2-Lithiation)

This protocol converts the bromide into a nucleophilic carbanion, allowing reaction with electrophiles (aldehydes, ketones, CO₂).

Critical Warning: strictly anhydrous conditions are required. The HCl salt cannot be used directly; Protocol A (Free-Basing) and thorough drying (azeotrope with toluene) are mandatory.

Detailed Protocol:

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Dissolution: Dissolve dry 2-Bromo-1-ethyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Exchange: Dropwise add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) over 10 minutes.

-

Observation: A color change (often to orange/red) indicates formation of the heteroaryl-lithium species.

-

Timing: Stir for exactly 30 minutes at -78°C. (Prolonged stirring can lead to rearrangement).

-

-

Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF.

-

Warming: Allow to warm to RT over 1 hour.

Workflow 3: Buchwald-Hartwig Amination (C-N Coupling)

Used to synthesize 2-amino-1-ethylimidazoles .

Protocol:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + BINAP or Xantphos (4 mol%).

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).

-

Solvent: Toluene or Dioxane (100°C).

-

Note: Strong bases like NaOtBu are incompatible with the HCl salt. Use the free base.

Visualized Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the hydrochloride intermediate.

Caption: Divergent synthetic pathways for 2-Bromo-1-ethyl-1H-imidazole. The neutralization step (Protocol A) is the critical control point enabling downstream organometallic chemistry.

Data Summary & Reaction Optimization

The following table summarizes typical reaction conditions and expected yields based on the 1-methyl and 1-ethyl analogs found in literature [1][3].

| Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Typical Yield | Key Constraint |

| Suzuki Coupling | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O | 80–100 | 75–92% | Base must neutralize HCl if salt is used. |

| Li-Hal Exchange | n-BuLi (1.1 eq) | THF (Anhydrous) | -78 | 65–85% | Must use Free Base. Moisture kills reaction. |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Toluene | 100–110 | 60–80% | Requires strong base (NaOtBu). |

| SNAr (Displacement) | NaSMe / NaOMe | DMF | 120+ | 40–60% | Requires high heat; Pd-catalysis preferred. |

References

-

BenchChem Application Notes. Suzuki Coupling of 2-bromo-N-Boc-imidazole Protocols. Retrieved from [2]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from

-

Sigma-Aldrich. Product Specification: 2-Bromo-1-methyl-1H-imidazole (Analog Reference). Retrieved from

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

-

Harvard University (Myers Group). Lithium-Halogen Exchange Protocols. Retrieved from

Sources

Nucleophilic substitution reactions at the 2-position of 1-ethylimidazole

Application Note: Strategies for Nucleophilic Substitution at the 2-Position of 1-Ethylimidazole

Part 1: Executive Summary & Mechanistic Rationale

The Challenge of the C2 Position

The 2-position of 1-ethylimidazole represents a unique synthetic paradox. While the C2-proton is the most acidic on the ring (pKa ~33 in DMSO), the neutral carbon center itself is electron-rich, rendering it inherently resistant to classical Nucleophilic Aromatic Substitution (

Strategic Pathways To achieve successful nucleophilic substitution at the 2-position, researchers must bypass the kinetic barrier of the neutral ring. This guide details two validated methodologies:

-

Transition-Metal Catalyzed Cross-Coupling (The "Surrogate" Substitution): Utilizing Palladium or Copper catalysts to facilitate the displacement of a C2-halide. This is the preferred route for Medicinal Chemistry due to its broad scope.

-

Activated

(The Classical Route): Requiring the introduction of strong electron-withdrawing groups (EWG) like

Part 2: Mechanistic Pathways & Decision Matrix

The following diagram illustrates the reactivity landscape of 1-ethylimidazole, guiding the selection of the appropriate synthetic strategy.

Figure 1: Decision matrix for C2-functionalization. Direct attack fails; success requires either metal catalysis (Route A) or electronic activation (Route B).

Part 3: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target Application: Synthesis of 2-amino-1-ethylimidazoles for drug discovery.

Principle: Since direct displacement of bromide by an amine is thermally forbidden on the neutral ring, we employ a Palladium(0) catalyst to perform an oxidative addition into the C2-Br bond, followed by amine coordination and reductive elimination.

Materials:

-

Substrate: 2-Bromo-1-ethylimidazole (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv) [Representative secondary amine]

-

Catalyst:

(2 mol%) -

Ligand: XantPhos (4 mol%) – Critical for heteroaryl halides.

-

Base:

(2.0 equiv) – Soluble inorganic bases preferred over alkoxides to prevent side reactions. -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Gas Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Reagent Charging:

-

Add 2-Bromo-1-ethylimidazole (175 mg, 1.0 mmol).

-

Add

(18 mg, 0.02 mmol) and XantPhos (23 mg, 0.04 mmol). -

Add

(650 mg, 2.0 mmol). -

Note: Solids are added first to maintain inert atmosphere.

-

-

Solvent & Nucleophile Addition:

-

Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Add Morpholine (105 µL, 1.2 mmol) via syringe.

-

-

Degassing: Sparge the mixture with Argon for 10 minutes (subsurface bubbling) to remove dissolved oxygen, which poisons the Pd(0) species.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: ~181.2 m/z).

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Flash column chromatography (DCM:MeOH 95:5).

Data Validation (Expected Results):

| Parameter | Specification | Notes |

| Yield | 75–85% | Lower yields if O2 ingress occurs. |

| 1H NMR (C2-H) | Disappears | The diagnostic singlet at ~7.0 ppm (C2-H of starting material) is absent. |

| Appearance | Pale Yellow Oil | Darkening indicates Pd contamination. |

Protocol B: Classical on Activated Substrates

Target Application: Use when metal catalysis is contraindicated (e.g., cost, metal scavenging issues).

Principle:

Introduction of a nitro group at the 4- or 5-position creates a "push-pull" system. The strong electron-withdrawing nature of the

Materials:

-

Substrate: 2-Bromo-4-nitro-1-ethylimidazole (1.0 equiv)

-

Nucleophile: Sodium Methoxide (NaOMe) (1.1 equiv)

-

Solvent: Methanol (anhydrous)

Methodology:

-

Dissolve 2-Bromo-4-nitro-1-ethylimidazole (1.0 mmol) in anhydrous MeOH (5 mL) at 0°C.

-

Dropwise add NaOMe (0.5 M in MeOH, 2.2 mL).

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (3x), dry over

, and concentrate. -

Result: 2-Methoxy-4-nitro-1-ethylimidazole.

Part 4: Troubleshooting & Critical Control Points

1. Catalyst Deactivation (Protocol A)

-

Symptom: Reaction stalls at <20% conversion.

-

Cause: Imidazoles are excellent ligands. The substrate itself can coordinate to Pd, displacing the phosphine ligand and shutting down the cycle ("Catalyst Poisoning").

-

Solution: Use bi-dentate ligands with a wide bite angle (e.g., XantPhos, DPEPhos) which bind Pd more tightly than the imidazole substrate. Increase catalyst loading to 5 mol% if necessary.

2. Regioselectivity Issues (Protocol B)

-

Symptom: Mixture of products.

-

Cause: In nitro-imidazoles, the nitro group can sometimes act as a leaving group (denitration) if the nucleophile attacks C4/C5 instead of C2.

-

Solution: Ensure the Leaving Group (Br) is at C2. Halogens are better leaving groups than Nitro groups in this specific heterocyclic context, but temperature control (keep < 60°C) is vital to prevent side reactions.

3. Quaternization Side Reaction

-

Risk: When using alkyl halides as electrophiles, the N3 nitrogen is nucleophilic and can self-alkylate to form imidazolium salts.

-

Prevention: This guide focuses on nucleophilic substitution (where the imidazole is the electrophile), so this is less of a risk unless the added nucleophile is also an alkylating agent.

References

-

Buchwald-Hartwig Amination Overview

-

Reactivity of 2-Haloimidazoles

- Title: Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles.

- Source: Journal of the Chemical Society, Perkin Transactions 1.

-

URL:[Link]

-

Ullmann-Type Coupling (Copper Catalysis)

-

Mechanistic Insight (

):- )

- Source: Master Organic Chemistry / Wikipedia (General Mechanism Verific

-

URL:[Link]

Sources

- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Ullmann Reaction [organic-chemistry.org]

Using 2-Bromo-1-ethyl-1H-imidazole in pharmaceutical drug design

An In-Depth Guide to the Strategic Application of 2-Bromo-1-ethyl-1H-imidazole in Modern Drug Discovery

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on a particularly valuable derivative, 2-Bromo-1-ethyl-1H-imidazole, a versatile and highly reactive building block for pharmaceutical drug design. We will explore its physicochemical properties, strategic applications in constructing carbon-carbon and carbon-nitrogen bonds, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel molecular entities.

Introduction: The Strategic Value of 2-Bromo-1-ethyl-1H-imidazole

In the landscape of pharmaceutical development, the imidazole ring is a recurring motif found in numerous approved drugs, noted for its role in antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an exceptional pharmacophore.[1]

2-Bromo-1-ethyl-1H-imidazole emerges as a particularly strategic starting material for several key reasons:

-

Reactive Handle for Diversification: The bromine atom at the C-2 position is an excellent leaving group, perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the direct and predictable installation of a vast range of aryl, heteroaryl, and alkyl substituents, enabling rapid exploration of a drug candidate's structure-activity relationship (SAR).[4][5][6]

-

Blocked Tautomerization: The N-1 position is capped with an ethyl group. This is a critical design feature that prevents N-H tautomerization and precludes potential side reactions, such as N-arylation, that can complicate syntheses with unprotected imidazoles. This leads to cleaner reactions and more straightforward purification.

-

Modulated Physicochemical Properties: The ethyl group also imparts specific lipophilicity and steric bulk, which can be fine-tuned to influence a molecule's solubility, cell permeability, and metabolic stability – all critical parameters in drug design.

This guide provides the necessary theoretical grounding and practical protocols to effectively utilize this powerful building block.

Physicochemical Properties & Reactivity Profile

A thorough understanding of a building block's properties is fundamental to its successful application.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂ | [7] |

| Molecular Weight | 175.03 g/mol | [7] |

| CAS Number | 663171-12-8 | [8] |

| Appearance | Off-white to light yellow solid/liquid | [9] |

| Predicted XlogP | 1.3 | [7] |

| Reactivity | The C2-bromo bond is the primary reactive site, susceptible to palladium-catalyzed cross-coupling. The imidazole ring itself is a stable aromatic system. | N/A |

Core Synthetic Applications & Detailed Protocols

The true power of 2-Bromo-1-ethyl-1H-imidazole lies in its utility in forming new bonds, which is central to the assembly of complex drug candidates.[5][6][10] We present detailed protocols for two of the most impactful transformations in modern medicinal chemistry.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

Causality and Strategic Choice: The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in the pharmaceutical industry.[11] Its utility stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. For 2-Bromo-1-ethyl-1H-imidazole, this reaction enables the synthesis of 2-aryl- and 2-heteroaryl-1-ethyl-imidazoles, which are key scaffolds for kinase inhibitors, GPCR modulators, and other important drug classes. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point and may be optimized for specific substrates.

Materials:

-

2-Bromo-1-ethyl-1H-imidazole (1.0 equiv.)

-

Aryl/Heteroaryl-boronic acid or pinacol ester (1.2–1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0–3.0 equiv.)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Water (if using an aqueous base, typically a 4:1 to 10:1 organic solvent to water ratio)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add 2-Bromo-1-ethyl-1H-imidazole, the boronic acid/ester, and the base.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.[12][13]

-

Solvent Addition: Add the anhydrous organic solvent, followed by water if required by the chosen base, via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).[14]

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted-1-ethyl-1H-imidazole.

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Illustrative Scope of the Suzuki-Miyaura Coupling

| Arylboronic Acid Partner | Expected Product Structure | Typical Yield Range | Notes |

| Phenylboronic acid | 1-ethyl-2-phenyl-1H-imidazole | 85-95% | Electronically neutral coupling partners generally give high yields. |

| 4-Methoxyphenylboronic acid | 1-ethyl-2-(4-methoxyphenyl)-1H-imidazole | 88-98% | Electron-donating groups often enhance reaction efficiency. |

| 4-(Trifluoromethyl)phenylboronic acid | 1-ethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole | 75-90% | Electron-withdrawing groups are well-tolerated but may require slightly longer reaction times. |

| 3-Pyridylboronic acid | 1-ethyl-2-(pyridin-3-yl)-1H-imidazole | 70-85% | Heteroaromatic partners are viable but may require catalyst/ligand optimization to prevent catalyst poisoning. |

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

Causality and Strategic Choice: The formation of C-N bonds is fundamental to drug synthesis, as the amine functional group is ubiquitous in pharmaceuticals.[15] The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of amines, including primary and secondary alkylamines and anilines.[15][16][17] Applying this reaction to 2-Bromo-1-ethyl-1H-imidazole allows for the synthesis of 2-amino-1-ethyl-imidazole derivatives. These motifs are potent hinge-binding elements in many kinase inhibitors and serve as crucial intermediates for further elaboration. The choice of a sterically hindered phosphine ligand is paramount to facilitate the reductive elimination step and prevent catalyst decomposition.[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method; optimization of ligand, base, and temperature is often necessary.

Materials:

-

2-Bromo-1-ethyl-1H-imidazole (1.0 equiv.)

-

Amine (primary or secondary) (1.1–1.5 equiv.)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (1.1–1.2 times the Pd loading)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5–2.5 equiv.)

-

Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction flask.

-

Reactant Addition: Add 2-Bromo-1-ethyl-1H-imidazole and the chosen solvent. Stir for a few minutes to allow for pre-catalyst activation.

-

Amine Addition: Add the amine coupling partner to the mixture.

-

Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). Stir until the starting material is fully consumed as monitored by LC-MS (typically 4–24 hours).

-

Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent and perform an aqueous extraction to remove the base. Dry the organic layer and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2-amino-1-ethyl-1H-imidazole.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Illustrative Scope of the Buchwald-Hartwig Amination

| Amine Partner | Expected Product Structure | Typical Yield Range | Notes |

| Morpholine | 4-(1-ethyl-1H-imidazol-2-yl)morpholine | 80-95% | Cyclic secondary amines are excellent coupling partners. |

| Aniline | N-(1-ethyl-1H-imidazol-2-yl)aniline | 70-85% | Arylamines couple efficiently, though may require higher temperatures. |

| Benzylamine | N-benzyl-1-ethyl-1H-imidazol-2-amine | 75-90% | Primary alkylamines are generally good substrates. |

| Diethylamine | N,N-diethyl-1-ethyl-1H-imidazol-2-amine | 65-80% | Acyclic secondary amines can be more challenging due to steric hindrance; requires careful ligand selection. |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 2-Bromo-1-ethyl-1H-imidazole is essential for laboratory safety.

-

Hazard Overview: This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[18][19]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[20] Wear appropriate PPE, including nitrile gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[18][20]

-

Handling: Avoid contact with skin and eyes.[20] Prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][21] Keep refrigerated for long-term storage to maintain product quality.[18][19] Store away from incompatible materials such as strong oxidizing agents.[18][21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion

2-Bromo-1-ethyl-1H-imidazole is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-defined N-alkylation and C-2 halogenation provide a reliable and versatile platform for diversification. The robust and scalable nature of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enables the efficient construction of complex molecular architectures, accelerating the discovery and development of next-generation therapeutics. By understanding the principles and protocols outlined in this guide, researchers can effectively unlock the full potential of this valuable building block in their drug design campaigns.

References

- Benchchem. Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem.

- ECHEMI. 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets. ECHEMI.

- Thermo Fisher Scientific. 2-Bromo-1H-imidazole, 98% Safety Data Sheet. Fisher Scientific.

- Thermo Fisher Scientific. Imidazole Safety Data Sheet. Fisher Scientific.

- Sigma-Aldrich. Imidazole Safety Data Sheet. Sigma-Aldrich.

-

ChemBK. 2-Bromo-1H-imidazole. ChemBK. Available at: [Link].

-

PubChem. 2-Bromo-1H-imidazole. National Center for Biotechnology Information. Available at: [Link].

- Majumder, A., & Fun HK. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of the Chinese Chemical Society.

- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science.

- Rashamuse, K., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.

-

Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate. Available at: [Link].

- Anderson, K., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Semantic Scholar.

- Unknown Author. (Year). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research.

-

Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

- Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Marion, N., & Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

AbacipharmTech. 2-Bromo-1-ethyl-1H-imidazole. AbacipharmTech. Available at: [Link].

- Taylor, R. D., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

-

ProChemicals. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. ProChemicals. Available at: [Link].

-

PubChem. 2-bromo-1-ethyl-1h-imidazole. National Center for Biotechnology Information. Available at: [Link].

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].

-

Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. Available at: [Link].

-

Rlavie. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole. Rlavie. Available at: [Link].

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].

- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling on the synthesis of lead compounds in drug discovery. Journal of Medicinal Chemistry.

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

- Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].

-

University of Washington. Imidazole Standard Operating Procedure. University of Washington Environmental Health & Safety. Available at: [Link].

- Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.

- Sharma, R., et al. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions. RSC Advances.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link].

-

PubChem. 2-Bromo-1,4-dimethyl-1H-imidazole. National Center for Biotechnology Information. Available at: [Link].

-

Amerigo Scientific. Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate. Amerigo Scientific. Available at: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.

-

Thieme Chemistry. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry. Available at: [Link].

-

Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link].

-

ResearchGate. Physicochemical Properties of Imidazole. ResearchGate. Available at: [Link].

-

Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link].

- Al-Ostath, R. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

-

Alchem.Pharmtech. CAS 16681-59-7 | 2-bromo-1-methyl-1h-imidazole. Alchem.Pharmtech. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-bromo-1-ethyl-1h-imidazole (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 8. 2-Bromo-1-ethyl-1H-imidazole - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole [rlavie.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. fishersci.com [fishersci.com]

- 19. chembk.com [chembk.com]

- 20. echemi.com [echemi.com]

- 21. faculty.washington.edu [faculty.washington.edu]

Application Notes and Protocols for the Synthesis of 1-Ethyl-2-Substituted Imidazoles from Bromo-Precursors

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The ability to precisely functionalize the imidazole scaffold is therefore of paramount importance for the development of novel molecular entities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-ethyl-2-substituted imidazoles, a class of compounds with significant therapeutic potential. We will focus on the strategic use of 1-ethyl-2-bromoimidazole as a versatile precursor, detailing its preparation and subsequent derivatization through robust and widely applicable palladium-catalyzed cross-coupling reactions.

The protocols outlined herein are designed to be both detailed and explanatory, providing not only the "how" but also the "why" behind experimental choices. By understanding the underlying principles of each synthetic step, from precursor synthesis to the nuances of different cross-coupling methodologies, researchers can confidently adapt and troubleshoot these procedures for their specific molecular targets.

Synthesis of the Key Precursor: 1-Ethyl-2-bromoimidazole

The successful synthesis of a diverse library of 2-substituted imidazoles hinges on the efficient and reliable preparation of the key building block, 1-ethyl-2-bromoimidazole. Two primary synthetic routes are presented: N-ethylation of commercially available 2-bromoimidazole and direct C-H bromination of 1-ethylimidazole.

Protocol 1: N-Ethylation of 2-Bromoimidazole

This is often the more direct approach, starting from the readily available 2-bromoimidazole. The ethyl group is introduced at the N1 position through a standard alkylation reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-bromoimidazole (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with care in an inert atmosphere).

-

Solvent Addition: Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-ethyl-2-bromoimidazole.

Protocol 2: Direct C-H Bromination of 1-Ethylimidazole

This alternative route involves the synthesis of 1-ethylimidazole followed by selective bromination at the C2 position.

Step 1: Synthesis of 1-Ethylimidazole

1-Ethylimidazole can be synthesized via the N-alkylation of imidazole with an ethyl halide, following a similar procedure to Protocol 1.

Step 2: Bromination of 1-Ethylimidazole

The C2-proton of the imidazole ring is the most acidic and therefore the most susceptible to electrophilic substitution.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-ethylimidazole (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at 0 °C. The use of NBS is a safer and more convenient alternative to liquid bromine[1].

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate, extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions for C2-Functionalization

With 1-ethyl-2-bromoimidazole in hand, a diverse array of substituents can be introduced at the 2-position using palladium-catalyzed cross-coupling reactions. These reactions are workhorses of modern organic synthesis due to their broad functional group tolerance and high efficiency.

Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Vinyl) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3][4]

General Reaction Scheme:

Figure 1: General workflow for the Suzuki-Miyaura coupling.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask, combine 1-ethyl-2-bromoimidazole (1.0 eq.), the desired aryl- or vinylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

-

Solvent and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Table 1: Examples of Suzuki-Miyaura Coupling with 1-Ethyl-2-bromoimidazole

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 8 | 90-98 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME | 90 | 16 | 75-85 |

| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80 | 6 | 70-80 |

Stille Coupling: Formation of C-C (Aryl/Vinyl/Alkyl) Bonds

The Stille coupling utilizes organostannanes as the coupling partner, offering a broad scope of transferable groups.[5][6][7][8] However, the toxicity of tin reagents is a significant drawback.

General Reaction Scheme:

Figure 2: General workflow for the Stille coupling.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-ethyl-2-bromoimidazole (1.0 eq.) in an anhydrous solvent such as toluene or DMF.

-

Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the organostannane reagent (1.1-1.3 eq.).

-

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction and remove the solvent. The crude product can be purified by column chromatography. To remove tin byproducts, a fluoride workup (e.g., washing with aqueous KF) or filtration through a plug of silica gel treated with triethylamine may be necessary.[5]

Table 2: Examples of Stille Coupling with 1-Ethyl-2-bromoimidazole

| Entry | Organostannane (R-Sn(n-Bu)₃) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyltri-n-butylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 80-90 |

| 2 | (Thiophen-2-yl)tri-n-butylstannane | PdCl₂(PPh₃)₂ | DMF | 100 | 10 | 75-85 |

| 3 | (1-Ethoxyvinyl)tri-n-butylstannane | Pd(PPh₃)₄ | Toluene | 90 | 8 | 70-80 |

| 4 | Allyltri-n-butylstannane | Pd₂(dba)₃ | THF | 65 | 6 | 65-75 |

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[9][10][11][12]

General Reaction Scheme:

Figure 3: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4 eq.).

-